

# AZ14145845: A Technical Guide to Investigating Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases, key components of the TAM (Tyro3, Axl, Mer) family. These kinases are implicated in a variety of oncogenic processes, including cell survival, proliferation, migration, and chemoresistance. This document provides a comprehensive technical overview of AZ14145845, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on downstream oncogenic signaling pathways.

# Introduction to AZ14145845 and its Role in Oncogenic Signaling

AZ14145845 is a small molecule inhibitor that targets Mer and Axl kinases, which are frequently overexpressed in various cancers and are associated with poor prognosis.[1][2][3] By inhibiting these kinases, AZ14145845 disrupts key signaling cascades that drive tumor growth and survival. The inhibition of Mer and Axl has been shown to promote apoptosis and enhance the efficacy of cytotoxic agents in cancer cells, making it a promising strategy for cancer therapy.[1] The Axl signaling pathway, in particular, is a known driver of resistance to other targeted therapies, further highlighting the therapeutic potential of Axl inhibitors like AZ14145845.



## **Quantitative Data Summary**

The inhibitory activity of **AZ14145845** has been characterized in various assays. The following tables summarize the key quantitative data available for this compound.

| Target                      | Assay Type                  | Value | Reference                             |
|-----------------------------|-----------------------------|-------|---------------------------------------|
| MERTK                       | Enzymatic Assay<br>(pIC50)  | 9.0   | McCoull W, et al. J<br>Med Chem. 2021 |
| MERTK                       | Cell-Based Assay<br>(pIC50) | 7.7   | McCoull W, et al. J<br>Med Chem. 2021 |
| Macrophage<br>Efferocytosis | Cell-Based Assay<br>(pIC50) | 7.6   | McCoull W, et al. J<br>Med Chem. 2021 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

## **Signaling Pathways**

**AZ14145845** exerts its anti-cancer effects by inhibiting the phosphorylation and activation of Mer and AxI, thereby blocking downstream signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT pathway.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of AZ14145845 action.

# **Experimental Protocols**



This section provides detailed methodologies for key experiments to characterize the activity of **AZ14145845**.

## **Biochemical Kinase Inhibition Assay**

This protocol is a general framework for determining the in vitro potency of **AZ14145845** against purified Mer and Axl kinases.

Objective: To determine the IC50 value of **AZ14145845** for Mer and Axl kinases.

#### Materials:

- Purified recombinant human Mer and Axl kinase domains.
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- ATP.
- Specific peptide substrate for Mer/Axl.
- AZ14145845 stock solution in DMSO.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- 384-well assay plates.

#### Procedure:

- Prepare serial dilutions of AZ14145845 in DMSO.
- Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer.
- Dispense the kinase/substrate mix into the assay wells.
- Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.



- Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase.
- Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



Click to download full resolution via product page

Figure 2: Workflow for the biochemical kinase inhibition assay.

## Cell-Based Inhibition of Mer/Axl Phosphorylation

This protocol outlines a method to assess the ability of **AZ14145845** to inhibit Mer and Axl phosphorylation in a cellular context.

Objective: To determine the cellular IC50 of **AZ14145845** for the inhibition of Mer and Axl phosphorylation.

#### Materials:

- A human cancer cell line endogenously expressing Mer and Axl (e.g., A549 non-small cell lung cancer cells).
- Cell culture medium and supplements.



- AZ14145845 stock solution in DMSO.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-AxI, anti-total-AxI, and a loading control (e.g., anti-GAPDH).
- · Western blot reagents and equipment.

#### Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of AZ14145845 or DMSO for a specified time (e.g., 2-4 hours).
- If necessary, stimulate the cells with a ligand (e.g., Gas6) to induce robust receptor phosphorylation.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total Mer and AxI.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
- Calculate the percent inhibition of phosphorylation at each compound concentration relative to the DMSO-treated control.
- Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

## In Vivo Tumor Xenograft Efficacy Study

## Foundational & Exploratory





This protocol provides a general framework for evaluating the anti-tumor efficacy of **AZ14145845** in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of AZ14145845.

#### Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice).
- A human cancer cell line known to form tumors in mice (e.g., A549).
- AZ14145845 formulation for in vivo administration.
- Vehicle control.
- Calipers for tumor measurement.

#### Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- · Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer AZ14145845 or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
- Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.





Click to download full resolution via product page

Figure 3: Workflow for an in vivo tumor xenograft study.



### Conclusion

**AZ14145845** is a valuable research tool for investigating the role of Mer and Axl in oncogenic signaling. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of dual Mer/Axl inhibition in cancer. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize **AZ14145845** in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ14145845: A Technical Guide to Investigating Oncogenic Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419499#az14145845-for-investigating-oncogenic-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com